3-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline
Description
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3-ethyl-6-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H17N/c1-3-10-7-11-6-9(2)4-5-12(11)13-8-10/h4-6,10,13H,3,7-8H2,1-2H3 |
InChI Key |
VHKLXSVOZCLFHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2=C(C=CC(=C2)C)NC1 |
Origin of Product |
United States |
Preparation Methods
Key Advantages:
- High diastereoselectivity.
- Scalable for industrial production.
Cascade Reaction with Ethyl Cyanoacetate
A three-component, one-pot synthesis employs 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate mediated by DBU:
- Knoevenagel Condensation : Ethyl cyanoacetate reacts with aldehydes to form α,β-unsaturated intermediates.
- aza-Michael–Michael Addition : Intermediate reacts with 2-alkenyl aniline, followed by cyclization to yield tetrahydroquinoline.
Reaction Conditions:
| Component | Role | Yield | Diastereoselectivity |
|---|---|---|---|
| Ethyl cyanoacetate | Nucleophile | 70–95% | Up to 93:7 |
| DBU | Base/Catalyst | – | – |
| 2-Alkenyl aniline | Michael acceptor | – | – |
This method avoids intermediate purification and minimizes waste.
Lithium Aluminum Hydride (LiAlH₄) Reduction
Reduction of 3,4-dihydroquinolin-2(1H)-one derivatives using LiAlH₄ in THF:
Limitations:
- Requires anhydrous conditions.
- Limited functional group tolerance.
Domino Reactions for Ring Closure
Domino strategies from tetrahydroquinoline synthesis reviews:
- Acid-Catalyzed Cyclization : Phosphorus pentoxide-mediated cyclization of (R)-3-(4-trifluoromethyl-phenylamino)-valeric acid.
- Metal-Promoted Processes : Nickel or palladium-catalyzed hydrogenation of dihydroquinolines.
Comparison of Domino Methods:
| Method | Key Step | Yield Range | Scalability |
|---|---|---|---|
| Acid-catalyzed | Cyclodehydration | 60–85% | Moderate |
| Metal-catalyzed | Hydrogenation | 75–90% | High |
Chiral Resolution and Functionalization
For enantiomerically pure 3-ethyl-6-methyl-THQ:
- Chiral Chromatography : Separation using chiral columns (e.g., Chiralpak AD-H).
- Asymmetric Alkylation : Use of optically pure alkylating agents (e.g., (S)-N-Boc-L-homoproline).
Synthesis Comparison Table
| Method | Reagents/Catalysts | Yield | Industrial Viability |
|---|---|---|---|
| Palladium Catalysis | Pd/C, H₂ | High | Excellent |
| Cascade Reaction | DBU, ethyl cyanoacetate | 70–95% | Moderate |
| LiAlH₄ Reduction | LiAlH₄, THF | >80% | Low |
| Domino Cyclization | P₂O₅, MeSO₃H | 60–85% | Moderate |
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline derivatives .
Scientific Research Applications
3-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and as a building block for bioactive molecules.
Medicine: Tetrahydroquinoline derivatives have shown potential in pharmaceutical research, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of dyes, pesticides, and antioxidants
Mechanism of Action
The mechanism of action of 3-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Substituent Analysis
The biological and chemical properties of THQ derivatives are heavily influenced by substituent type, position, and number. Below is a comparative analysis of 3-Et-6-Me-THQ with key analogs:
Table 1: Substituent Effects on Key Properties
*THIQ = Tetrahydroisoquinoline, a structural analog.
Key Observations:
- Lipophilicity : The ethyl group in 3-Et-6-Me-THQ likely increases logP compared to methyl or polar substituents (e.g., -OH, -OCH₃), enhancing membrane permeability but reducing aqueous solubility .
- Electronic Effects : Ethyl (electron-donating) and methyl groups differ from electron-withdrawing substituents (e.g., -CN in ), which alter ring reactivity and interaction with biological targets .
- Steric Effects : The bulkier ethyl group at position 3 may hinder binding to enzymes or receptors compared to smaller substituents (e.g., 3-Methyl-THQ in ) .
Theoretical and Experimental Data
- Quantum Mechanical Studies : For 6-methyl-THQ, DFT calculations revealed bond lengths of 1.40–1.46 Å (C-N) and angles of 120–124° (C-C-N), suggesting stability . Similar studies on 3-Et-6-Me-THQ could predict its reactivity and spectroscopic properties.
- Thermodynamic Properties : Methyl/ethyl substituents increase thermal stability compared to hydroxy or oxo groups, as seen in acetochlor photoproducts .
Biological Activity
3-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline (EMTHQ) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological mechanisms, pharmacological effects, and potential therapeutic applications of EMTHQ based on recent research findings.
Chemical Structure and Properties
EMTHQ belongs to the tetrahydroquinoline family, which is characterized by a bicyclic structure containing a saturated piperidine ring fused to a quinoline moiety. This structural configuration is pivotal for its biological activity as it facilitates interactions with various biological targets.
Target Enzymes and Pathways
Research indicates that EMTHQ and its derivatives may act as inhibitors of key enzymes involved in disease processes. For instance, compounds with similar structures have demonstrated inhibition of reverse transcriptase, an enzyme critical in viral replication processes. The presence of functional groups such as trifluoromethyl can enhance the potency of these inhibitors by altering their interaction dynamics with target proteins.
Apoptotic Pathways
EMTHQ has been shown to induce apoptosis through the mitochondrial pathway. This involves upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases that execute cell death. The compound's ability to modulate these pathways suggests potential applications in cancer therapy.
Pharmacological Effects
Antioxidant Activity
Various studies have highlighted the antioxidant properties of tetrahydroquinoline derivatives, including EMTHQ. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous chronic diseases .
Anti-inflammatory Effects
Recent investigations into the anti-inflammatory properties of EMTHQ reveal its potential to modulate inflammatory responses. In vitro studies have shown that EMTHQ can inhibit the activation of NF-κB and reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β in endothelial cells stimulated by lipopolysaccharides (LPS) . These findings suggest that EMTHQ could be beneficial in treating vascular inflammatory disorders.
1. Ocular Hypotensive Action
A study evaluating the ocular hypotensive effects of novel tetrahydroquinoline analogs found significant reductions in intraocular pressure (IOP) in rabbit models. Among various tested compounds, one derivative exhibited a 33% reduction in IOP, indicating its potential use in managing glaucoma .
2. Cytotoxicity Against Cancer Cells
In another study focused on cancer therapeutics, EMTHQ derivatives were tested for cytotoxic activity against various cancer cell lines. The results indicated that certain modifications to the tetrahydroquinoline structure enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug development .
3. Neuroprotective Effects
Research has also explored the neuroprotective properties of tetrahydroquinolines. In animal models of neurodegenerative diseases, EMTHQ demonstrated an ability to improve cognitive function and reduce neuronal damage associated with oxidative stress .
Summary Table: Biological Activities of 3-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of substituted aniline precursors with ketones or aldehydes under acidic conditions. For example, 2-methyl-3-ethylaniline can react with cyclohexanone in the presence of HCl or H₂SO₄ to form the tetrahydroquinoline core . Reaction temperature (e.g., reflux vs. room temperature) and catalyst choice significantly affect yield. For instance, H₂SO₄ at 80°C achieves ~70% yield, while milder acids like acetic acid require longer reaction times but reduce side products . Purification via column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) is critical for isolating high-purity products (>95%) .
Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure and regiochemistry of 3-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline?
- Methodological Answer :
- ¹H NMR : The ethyl group at position 3 appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.4–2.6 ppm), while the methyl group at position 6 shows a singlet (δ 2.1–2.3 ppm). The aromatic protons (position 5,7,8) exhibit distinct coupling patterns (e.g., doublets at δ 6.7–7.1 ppm) .
- ¹³C NMR : The quaternary carbons (positions 4a and 8a) resonate at δ 125–135 ppm, while the ethyl and methyl carbons appear at δ 10–25 ppm .
- MS : The molecular ion peak [M⁺] at m/z 189 (C₁₂H₁₅N) and fragmentation patterns (e.g., loss of ethyl group: m/z 147) confirm the structure .
Q. What in vitro assays are suitable for preliminary evaluation of the antimicrobial activity of 3-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) : Use broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains. A reported MIC of 50–100 µg/mL indicates moderate activity .
- Time-kill kinetics : Monitor bacterial viability over 24 hours to assess bactericidal vs. bacteriostatic effects .
- ROS detection : Fluorescent probes (e.g., DCFH-DA) quantify reactive oxygen species (ROS) generation linked to antimicrobial mechanisms .
Advanced Research Questions
Q. How do substituent positions (e.g., ethyl at C3 vs. methyl at C6) modulate the biological activity of tetrahydroquinoline derivatives?
- Methodological Answer : Comparative studies show that ethyl at C3 enhances lipophilicity (logP ~2.5), improving membrane permeability, while methyl at C6 reduces steric hindrance for target binding. For example, replacing ethyl with bulkier groups (e.g., isopropyl) decreases activity against S. aureus by 40%, highlighting the need for substituent optimization . Quantitative Structure-Activity Relationship (QSAR) models using Hammett constants (σ) and π-hydrophobic parameters can predict activity trends .
Q. What strategies can be employed to achieve enantioselective synthesis of 3-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline derivatives, and what catalysts are most effective?
- Methodological Answer :
- Chiral auxiliaries : Use (R)- or (S)-proline to induce asymmetry during cyclization, achieving enantiomeric excess (ee) up to 85% .
- Metal catalysis : Palladium(II) complexes with chiral ligands (e.g., BINAP) enable asymmetric hydrogenation of quinoline precursors, yielding ee >90% .
- Organocatalysis : Thiourea catalysts (e.g., Takemoto’s catalyst) promote enantioselective Pictet-Spengler reactions, though yields are lower (~60%) .
Q. What computational methods are recommended to predict the metabolic stability of 3-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline in preclinical studies?
- Methodological Answer :
- CYP450 metabolism prediction : Tools like Schrödinger’s QikProp or ADMET Predictor identify likely oxidation sites (e.g., C4 position) .
- Molecular dynamics (MD) simulations : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic turnover rates .
- In silico toxicity screening : Use DEREK Nexus to flag potential hepatotoxicity risks from quinoline metabolites .
Q. How can researchers address contradictory data regarding the biological activity of 3-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline across different studies?
- Methodological Answer :
- Standardize assays : Adopt CLSI guidelines for MIC determination to minimize variability in bacterial strains and growth media .
- Structural analogs : Synthesize derivatives (e.g., 3-ethyl-6-fluoro) to isolate substituent-specific effects and clarify mechanisms .
- Meta-analysis : Pool data from multiple studies using fixed-effects models to identify statistically significant trends (e.g., ROS-dependent vs. ROS-independent activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
